3-Fluorocyclobutanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

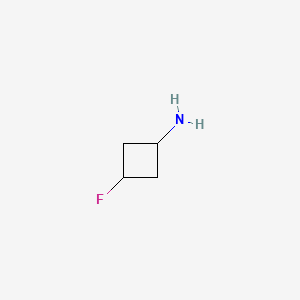

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-fluorocyclobutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8FN/c5-3-1-4(6)2-3/h3-4H,1-2,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APCSZMINSACNSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50705432, DTXSID601297210, DTXSID101309997 | |

| Record name | 3-Fluorocyclobutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50705432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclobutanamine, 3-fluoro-, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601297210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-3-Fluorocyclobutanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101309997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260670-33-4, 1260670-54-9, 1234616-60-4 | |

| Record name | 3-Fluorocyclobutanamine, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1260670334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Fluorocyclobutanamine, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1260670549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Fluorocyclobutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50705432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclobutanamine, 3-fluoro-, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601297210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-3-Fluorocyclobutanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101309997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluorocyclobutanamine, trans- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5X99FNC2UU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Fluorocyclobutanamine, cis- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5P3VQT3J9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Fluorocyclobutanamine: Pathways, Protocols, and Practical Considerations for Drug Development

Abstract

The 3-fluorocyclobutanamine moiety is a highly sought-after structural motif in modern medicinal chemistry. Its incorporation into drug candidates can significantly modulate key physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] The rigid, three-dimensional nature of the cyclobutane ring, combined with the unique electronic properties of the fluorine atom, offers a powerful tool for fine-tuning molecular architecture and function.[3][4] This in-depth technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide detailed, step-by-step protocols for key transformations, and offer insights into potential challenges and troubleshooting strategies.

Introduction: The Strategic Value of the this compound Scaffold

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of contemporary drug discovery.[2][5] The this compound scaffold, in particular, presents a compelling combination of a conformationally restricted cyclobutane ring and a strategically placed fluorine atom. This unique arrangement can lead to improved metabolic stability by blocking potential sites of oxidation, and the high electronegativity of fluorine can influence the pKa of the neighboring amine, impacting its interaction with biological targets.[6] Consequently, efficient and stereocontrolled access to both cis and trans isomers of this compound is of paramount importance for the systematic exploration of structure-activity relationships (SAR) in drug development programs.

This guide will focus on two of the most prevalent and versatile synthetic approaches to this compound:

-

Pathway A: Synthesis commencing from 3-oxocyclobutanecarboxylic acid.

-

Pathway B: Synthesis via the reductive amination of 3-fluorocyclobutanone.

We will explore the nuances of each route, from the procurement or synthesis of starting materials to the critical fluorination and amination steps, and finally, the separation and characterization of the desired stereoisomers.

Pathway A: Synthesis from 3-Oxocyclobutanecarboxylic Acid

This pathway offers a robust and frequently utilized route to this compound, leveraging the commercially available or readily synthesized starting material, 3-oxocyclobutanecarboxylic acid.[7][8] The general strategy involves the transformation of the carboxylic acid to an amine, followed by fluorination of the ketone.

Synthesis of the Starting Material: 3-Oxocyclobutanecarboxylic Acid

While commercially available, 3-oxocyclobutanecarboxylic acid can also be synthesized through various methods. One common laboratory-scale preparation involves a multi-step sequence starting from acetone, bromine, and malononitrile.[8][9] Another approach involves the acidic decarboxylation of 3,3-dimethoxycyclobutane-1,1-dicarboxylic acid.[10][11]

Conversion of Carboxylic Acid to Amine

The transformation of the carboxylic acid moiety to an amine is a critical step. A common and effective method is the Curtius rearrangement. This reaction proceeds through an acyl azide intermediate, which then rearranges to an isocyanate that can be hydrolyzed to the desired amine.

Fluorination of the Cyclobutanone Ring

The introduction of the fluorine atom is typically achieved through nucleophilic fluorination of the ketone. Deoxofluorinating agents such as diethylaminosulfur trifluoride (DAST) or its less hazardous analogue, Deoxo-Fluor®, are commonly employed for this transformation. These reagents convert the carbonyl group into a gem-difluoride, which is not the desired product. Therefore, a more nuanced approach is required, often involving the reduction of the ketone to an alcohol, followed by nucleophilic fluorination.

The stereochemical outcome of the reduction of the 3-substituted cyclobutanone is a crucial consideration. Hydride reduction of 3-substituted cyclobutanones generally exhibits a high preference for the formation of the cis-alcohol, with the hydride attacking from the face opposite to the substituent at the 3-position.[12][13] This stereoselectivity can be further enhanced by employing sterically bulky hydride reagents and conducting the reaction at low temperatures.[12]

Experimental Protocol: Synthesis of cis-3-Fluorocyclobutanamine from 3-Oxocyclobutanecarboxylic Acid

Step 1: Synthesis of cis-3-Aminocyclobutanol

-

Protection of the amine: The amino group of 3-aminocyclobutanecarboxylic acid is first protected, for example, as a Boc-carbamate.

-

Reduction of the carboxylic acid: The protected amino acid is then reduced to the corresponding alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent such as THF.

-

Reduction of the ketone: The resulting ketone is then stereoselectively reduced to the cis-alcohol. To a solution of the 3-(Boc-amino)cyclobutanone in anhydrous THF at -78 °C, add a solution of Lithium tri-tert-butoxyaluminum hydride (1.5 equivalents) in THF slowly. Stir the reaction at -78 °C and monitor by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium potassium tartrate.

Step 2: Fluorination of cis-3-(Boc-amino)cyclobutanol

-

Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the cis-3-(Boc-amino)cyclobutanol in anhydrous dichloromethane (DCM).

-

Addition of Fluorinating Agent: Cool the solution to -78 °C and slowly add diethylaminosulfur trifluoride (DAST) (1.1 equivalents).

-

Reaction and Work-up: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield cis-N-Boc-3-fluorocyclobutanamine.

Step 3: Deprotection to yield cis-3-Fluorocyclobutanamine

-

Acidic Cleavage: Dissolve the purified cis-N-Boc-3-fluorocyclobutanamine in a solution of hydrochloric acid in dioxane or trifluoroacetic acid in DCM.

-

Isolation: Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material. Remove the solvent under reduced pressure to yield the hydrochloride salt of cis-3-fluorocyclobutanamine.

Pathway B: Reductive Amination of 3-Fluorocyclobutanone

This pathway offers a more direct approach to this compound, provided that the starting material, 3-fluorocyclobutanone, is accessible. Reductive amination is a powerful and widely used transformation in organic synthesis for the formation of amines from carbonyl compounds.[14][15]

Synthesis of the Starting Material: 3-Fluorocyclobutanone

The synthesis of 3-fluorocyclobutanone can be achieved from cyclobutanone.[16] A common method involves the α-fluorination of a cyclobutanone enolate or a related derivative.

The Reductive Amination Reaction

Reductive amination involves the initial formation of an imine or iminium ion from the reaction of 3-fluorocyclobutanone with an ammonia source (for a primary amine), followed by in situ reduction.[17] A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being particularly common due to their selectivity for reducing the iminium ion in the presence of the starting ketone.[14][18]

The choice of ammonia source is critical. Using ammonia directly can be challenging due to its volatility. Ammonium acetate or ammonium chloride in the presence of a base are often used as more convenient alternatives.

Stereochemical Considerations

The stereochemical outcome of the reductive amination of 3-fluorocyclobutanone will result in a mixture of cis and trans isomers of this compound. The ratio of these isomers can be influenced by the reaction conditions and the reducing agent used. The separation of these diastereomers is a crucial subsequent step.

Experimental Protocol: Reductive Amination of 3-Fluorocyclobutanone

-

Reaction Setup: To a solution of 3-fluorocyclobutanone in methanol, add ammonium acetate (5-10 equivalents).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 equivalents) portion-wise.

-

Reaction and Work-up: Allow the reaction to warm to room temperature and stir for 12-24 hours. Quench the reaction by adding an aqueous solution of HCl. Wash the aqueous layer with an organic solvent like ether to remove any unreacted ketone. Basify the aqueous layer with an aqueous solution of NaOH to a pH > 10 and extract the product with dichloromethane.

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a mixture of cis- and trans-3-fluorocyclobutanamine.

Stereoisomer Separation and Characterization

For applications in drug discovery, the separation of the cis and trans diastereomers of this compound is essential. This is typically achieved using chromatographic techniques.

-

Flash Column Chromatography: Careful optimization of the solvent system for silica gel chromatography can often allow for the separation of the two isomers.

-

High-Performance Liquid Chromatography (HPLC): For more challenging separations or for obtaining highly pure isomers, preparative HPLC is a powerful tool. Chiral HPLC can be employed if a racemic mixture of a specific diastereomer needs to be resolved into its enantiomers.

The separated isomers must be thoroughly characterized to confirm their relative stereochemistry. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹⁹F NMR, is invaluable for this purpose. Nuclear Overhauser Effect (NOE) experiments can be used to establish the spatial proximity of protons and thus determine the cis or trans relationship of the substituents on the cyclobutane ring.

Data Summary and Comparison

| Parameter | Pathway A (from 3-Oxocyclobutanecarboxylic Acid) | Pathway B (from 3-Fluorocyclobutanone) |

| Starting Material | 3-Oxocyclobutanecarboxylic Acid | 3-Fluorocyclobutanone |

| Key Transformations | Curtius Rearrangement, Stereoselective Reduction, Nucleophilic Fluorination | Reductive Amination |

| Stereocontrol | Can be highly stereoselective for the cis isomer depending on the reduction step.[12] | Typically yields a mixture of cis and trans isomers requiring separation. |

| Overall Yield | Variable, typically moderate over multiple steps. | Generally good for the reductive amination step. |

| Advantages | Well-established route with good potential for stereocontrol. | More direct and potentially fewer steps if the starting material is available. |

| Disadvantages | Longer synthetic sequence. | Requires synthesis of 3-fluorocyclobutanone; produces a mixture of stereoisomers. |

Troubleshooting and Practical Considerations

| Issue | Potential Cause | Suggested Solution |

| Low yield in fluorination with DAST | Reagent degradation; incomplete reaction. | Use a fresh bottle of DAST; ensure anhydrous conditions; consider increasing reaction time or temperature cautiously.[19] |

| Formation of elimination byproducts | The hydroxyl group may not be a good leaving group; reaction conditions are too harsh. | Convert the alcohol to a better leaving group (e.g., a sulfonate ester) before fluorination; use milder fluorinating agents or conditions.[19] |

| Poor separation of cis/trans isomers | Similar polarities of the isomers. | Optimize the solvent system for column chromatography; consider derivatization to alter polarity; utilize preparative HPLC.[20] |

| Incomplete reductive amination | Inefficient imine formation; inactive reducing agent. | Use a larger excess of the ammonia source; ensure the reducing agent is fresh; consider adding a dehydrating agent (e.g., molecular sieves) to drive imine formation. |

Visualizing the Synthetic Pathways

Pathway A: From 3-Oxocyclobutanecarboxylic Acid```dot

digraph "Pathway_A" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

A [label="3-Oxocyclobutanecarboxylic Acid"]; B [label="3-(Boc-amino)cyclobutanone"]; C [label="cis-3-(Boc-amino)cyclobutanol"]; D [label="cis-N-Boc-3-fluorocyclobutanamine"]; E [label="cis-3-Fluorocyclobutanamine"];

A -> B [label=" Curtius\n Rearrangement\n (multi-step)"]; B -> C [label=" Stereoselective\n Reduction\n (e.g., LiAl(OtBu)3H)"]; C -> D [label=" Nucleophilic\n Fluorination\n (DAST)"]; D -> E [label=" Deprotection\n (HCI or TFA)"]; }

Caption: Reductive amination pathway to a mixture of cis- and trans-3-Fluorocyclobutanamine.

Conclusion

The synthesis of this compound presents a rewarding challenge for synthetic chemists, offering access to a valuable building block for the development of novel therapeutics. The two primary pathways detailed in this guide, starting from either 3-oxocyclobutanecarboxylic acid or 3-fluorocyclobutanone, each offer distinct advantages and challenges. The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, the desired stereochemical outcome, and the scale of the synthesis. A thorough understanding of the underlying reaction mechanisms, careful optimization of reaction conditions, and robust analytical characterization are paramount to achieving success in the synthesis of these important fluorinated scaffolds. As the demand for sophisticated and highly functionalized building blocks in drug discovery continues to grow, the development of even more efficient and stereoselective methods for the synthesis of this compound and its derivatives will undoubtedly remain an active area of research.

References

- 1. researchgate.net [researchgate.net]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design - Oreate AI Blog [oreateai.com]

- 4. benchchem.com [benchchem.com]

- 5. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. 3-Oxocyclobutanecarboxylic acid | 23761-23-1 [chemicalbook.com]

- 9. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 10. Page loading... [guidechem.com]

- 11. Innovative continuous process for the production of 3-oxocyclobutane-1-carboxylic acid - ACS Green Chemistry [gcande.digitellinc.com]

- 12. biblio.vub.ac.be [biblio.vub.ac.be]

- 13. researchgate.net [researchgate.net]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 16. researchgate.net [researchgate.net]

- 17. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

Introduction: The Strategic Value of Fluorinated Scaffolds

An In-depth Technical Guide to the Physicochemical Properties of 3-Fluorocyclobutanamine

For Researchers, Scientists, and Drug Development Professionals

In modern medicinal chemistry, the pursuit of drug candidates with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties is paramount. Small, conformationally restricted carbocycles have emerged as powerful tools in this endeavor. The cyclobutane motif, in particular, offers a rigid scaffold that can improve potency and selectivity by locking in bioactive conformations.[1] When combined with fluorine, the most electronegative element, the utility of this scaffold is significantly enhanced. The introduction of fluorine can profoundly alter a molecule's physicochemical properties, including metabolic stability, membrane permeability, and binding affinity.[2][3]

This compound is a prime example of such a strategic building block. It merges the conformational rigidity of the cyclobutane ring with the potent electronic effects of fluorine. This guide, prepared from the perspective of a Senior Application Scientist, provides a detailed exploration of the core physicochemical properties of this compound, offering both theoretical insights and practical, field-proven experimental methodologies for their determination. Understanding these properties is critical for any researcher aiming to incorporate this valuable moiety into next-generation therapeutics.

Molecular Structure and Stereoisomerism

The foundational properties of this compound stem directly from its structure. As a 1,3-disubstituted cyclobutane, it exists as two distinct diastereomers: cis and trans. This stereochemical difference is not trivial; it dictates the spatial relationship between the polar amine group and the electronegative fluorine atom, leading to significant differences in properties like lipophilicity.[4]

The cyclobutane ring itself is not planar but adopts a puckered conformation to relieve ring strain. This results in substituents occupying pseudo-axial and pseudo-equatorial positions, further influencing the molecule's three-dimensional shape and interaction with biological targets.

Caption: Chemical structures of cis and trans isomers.

Core Physicochemical Data Summary

For ease of reference, the fundamental physicochemical properties of this compound are summarized below. These values are the cornerstone for predictive modeling and experimental design in a drug discovery context.

| Property | Value | Source |

| Molecular Formula | C₄H₈FN | PubChem[5] |

| Molecular Weight | 89.11 g/mol | PubChem[5] |

| IUPAC Name | 3-fluorocyclobutan-1-amine | PubChem[5] |

| pKa (amine) | ~9.6 (estimated)¹ | ResearchGate[4] |

| logD at pH 7.4 (trans) | -0.73 | ResearchGate[4] |

| logD at pH 7.4 (cis) | -1.10 | ResearchGate[4] |

¹Value is estimated based on the reported pKa of a similar fluorinated cyclobutylamine, which was found to be approximately 0.8 units lower than its non-fluorinated analog.[4]

Acidity and Basicity (pKa): The Ionization Constant

Causality Behind the Metric: The basicity of the primary amine, quantified by its pKa, is arguably one of its most critical properties. It dictates the molecule's charge state at physiological pH (~7.4). An amine's ability to exist in its protonated, cationic form is essential for aqueous solubility and the formation of ionic interactions with biological targets, such as the carboxylate residues in an enzyme's active site.

The Fluorine Effect: The defining feature of this compound is the powerful inductive electron-withdrawing effect of the fluorine atom. This effect propagates through the sigma bonds of the cyclobutane ring, pulling electron density away from the nitrogen atom. This delocalization of electron density stabilizes the conjugate acid (R-NH₃⁺), making it more acidic (a stronger acid) and thus lowering its pKa compared to the non-fluorinated parent compound, cyclobutanamine. Studies on analogous structures have shown that this fluorination strategy reduces the pKa by approximately 0.8 units, a significant modulation for drug design.[3][4]

Protocol for pKa Determination by Potentiometric Titration

This method remains the gold standard for its precision and reliability.[6] It involves monitoring pH changes as a titrant is added to the sample, allowing for the direct determination of the inflection point where pH = pKa.[7]

Methodology:

-

System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[8]

-

Sample Preparation: Prepare a solution of this compound hydrochloride at a known concentration (e.g., 1 mM) in deionized water.[8] To maintain constant ionic strength throughout the titration, add a background electrolyte like 0.15 M potassium chloride (KCl).[8]

-

Titration Setup: Place the sample solution in a jacketed vessel to maintain a constant temperature (e.g., 25°C). Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration of a base.[8] Immerse the calibrated pH electrode and a magnetic stir bar.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[8]

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the sigmoid curve.[7][9] For higher accuracy, the first or second derivative of the curve can be plotted to pinpoint the equivalence point.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C4H8FN | CID 53488121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. pubs.acs.org [pubs.acs.org]

Introduction: The Emergence of Fluorinated Scaffolds in Modern Drug Discovery

An In-depth Technical Guide to 3-Fluorocyclobutanamine for Researchers and Drug Development Professionals

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into small molecules has become a cornerstone for optimizing drug-like properties.[1] The unique electronic and steric attributes of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1] Within this context, small, conformationally restricted carbocycles like cyclobutane have gained significant traction as valuable bioisosteres for larger or more flexible moieties. The fusion of these two concepts—fluorination and small ring systems—has given rise to a class of powerful building blocks, among which this compound stands out as a particularly noteworthy scaffold for the development of novel therapeutics.

This guide provides a comprehensive technical overview of this compound, encompassing its chemical identity, synthesis, key physicochemical properties, and its burgeoning role in drug discovery.

Chemical Identity and Structure

This compound is a saturated carbocyclic amine characterized by a four-membered ring substituted with a fluorine atom and an amino group at the 1- and 3-positions. This substitution pattern can exist as two distinct diastereomers: cis and trans.

The fundamental properties of this compound are summarized below:

| Identifier | Value | Source |

| IUPAC Name | 3-fluorocyclobutan-1-amine | [2] |

| Molecular Formula | C4H8FN | [2] |

| Molecular Weight | 89.11 g/mol | [2] |

| Canonical SMILES | C1C(CC1F)N | [2] |

| CAS Number (Unspecified Stereochemistry) | 1260670-33-4 | [2] |

| CAS Number (cis-isomer) | 1260670-54-9 | [3] |

| CAS Number (cis-isomer HCl salt) | 1408075-13-7 | [4][5][6] |

| CAS Number (trans-isomer HCl salt) | 1408075-99-9 | [7][8] |

The presence of two stereocenters gives rise to the cis and trans isomers, the distinct spatial arrangement of which can significantly impact their interaction with biological targets.

Figure 1: Chemical Structures of cis- and trans-3-Fluorocyclobutanamine

-

A) cis-3-Fluorocyclobutanamine

-

B) trans-3-Fluorocyclobutanamine

The relative stereochemistry of the fluorine and amine substituents on the cyclobutane ring defines the cis and trans isomers.

Synthesis of this compound Stereoisomers

A common synthetic approach to access the stereoisomers of this compound initiates from commercially available 3-oxocyclobutane carboxylic acid.[9] This multi-step synthesis allows for the controlled introduction of the fluorine and amine functionalities with defined stereochemistry.

Synthetic Workflow

The following diagram outlines a representative synthetic pathway:

Caption: A generalized synthetic pathway to cis- and trans-3-fluorocyclobutanamine.

Exemplary Experimental Protocol

The following is a generalized, multi-step protocol for the synthesis of this compound, based on established methodologies.[9]

Step 1: Esterification

-

3-Oxocyclobutane carboxylic acid is converted to its corresponding ester (e.g., benzyl ester) to protect the carboxylic acid functionality.

Step 2: Grignard Reaction

-

The keto-ester is reacted with a Grignard reagent (e.g., methylmagnesium chloride) to introduce a tertiary alcohol. This reaction often proceeds with high diastereoselectivity.

Step 3: Deoxyfluorination

-

The tertiary alcohol is treated with a deoxyfluorinating agent, such as morpho-DAST, to replace the hydroxyl group with fluorine. This step may yield a mixture of diastereomers.

Step 4: Chromatographic Separation

-

The resulting mixture of cis and trans fluorinated esters is separated using column chromatography to isolate the pure diastereomers.

Step 5: Hydrogenolysis

-

For each separated isomer, the benzyl ester protecting group is removed via hydrogenolysis.

Step 6: Curtius Rearrangement

-

The resulting carboxylic acid is subjected to a Curtius rearrangement to convert the carboxylic acid into a protected amine (e.g., a Boc-protected amine).

Step 7: Deprotection

-

The Boc protecting group is removed under acidic conditions (e.g., using HCl in dioxane) to yield the final this compound hydrochloride salt.

Physicochemical Properties: The Impact of Fluorine

The introduction of a highly electronegative fluorine atom into the cyclobutane ring significantly alters the physicochemical properties of the parent amine.

| Property | Observation | Implication for Drug Design |

| Basicity (pKa) | The pKa of 3-fluorocyclobutylamines is lowered by approximately 0.8 units compared to their non-fluorinated analogs.[9] | Reduced basicity can decrease off-target interactions with aminergic GPCRs and ion channels, and can improve oral absorption by reducing the likelihood of protonation in the gastrointestinal tract. |

| Lipophilicity (logP/logD) | The trans-fluorinated isomers exhibit a notable increase in lipophilicity (ΔlogP ≈ 1) compared to the non-fluorinated parent compounds.[9] The effect on the cis isomers is less pronounced. | Modulation of lipophilicity is crucial for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. Increased lipophilicity can enhance membrane permeability. |

Applications in Medicinal Chemistry and Drug Discovery

This compound is a valuable building block in drug discovery, primarily due to the advantageous properties conferred by the fluorinated cyclobutane motif.

Key Advantages in Drug Design

-

Metabolic Stability: The strong carbon-fluorine bond is resistant to oxidative metabolism, which can block metabolic "soft spots" in a drug candidate and increase its half-life.[1]

-

Conformational Rigidity: The cyclobutane ring provides a conformationally restricted scaffold, which can lead to higher binding affinity and selectivity for the target protein by reducing the entropic penalty of binding.

-

Improved Pharmacokinetics: As discussed, the modulation of pKa and lipophilicity can lead to improved oral bioavailability and better tissue distribution.[1][9]

The strategic application of this building block is illustrated in the following diagram:

Caption: The role of this compound as a strategic building block in drug design.

Conclusion

This compound represents a powerful and versatile building block for modern drug discovery. Its unique combination of a conformationally restricted core and the modulating effects of a fluorine substituent provides medicinal chemists with a valuable tool to address common challenges in lead optimization, such as metabolic instability and suboptimal pharmacokinetic properties. The well-defined stereoisomers of this compound offer the potential for fine-tuning molecular interactions with biological targets, further enhancing its utility in the design of next-generation therapeutics. As the demand for novel chemical matter with improved drug-like properties continues to grow, the importance of scaffolds like this compound is set to increase.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. This compound | C4H8FN | CID 53488121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1260670-54-9|cis-3-Fluorocyclobutanamine|BLD Pharm [bldpharm.com]

- 4. cis-3-Fluorocyclobutanamine hydrochloride 97% | CAS: 1408075-13-7 | AChemBlock [achemblock.com]

- 5. cis-3-Fluorocyclobutanamine hydrochloride,1408075-13-7-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]

- 6. arctomsci.com [arctomsci.com]

- 7. trans-3-Fluorocyclobutanamine hydrochloride 97% | CAS: 1408075-99-9 | AChemBlock [achemblock.com]

- 8. trans-3-FluorocyclobutanaMine hydrochloride | 1408075-99-9 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and Strategic Application of Fluorinated Cyclobutanamines

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key pharmacological properties.[1][2] When combined with the conformationally constrained and metabolically robust cyclobutane ring, the resulting fluorinated cyclobutanamine motif presents a unique and highly valuable building block for drug discovery.[3][4][5] This guide provides an in-depth exploration of the discovery, synthetic evolution, and strategic application of fluorinated cyclobutanamines. We will delve into the causal-driven synthetic strategies that have enabled access to these complex structures, elucidate the profound impact of fluorination on their physicochemical properties, and showcase their successful application in the development of next-generation therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in their own discovery programs.

Introduction: The Allure of Fluorine and the Four-Membered Ring

The confluence of two powerful concepts in medicinal chemistry—the use of fluorine to modulate molecular properties and the application of small, strained ring systems to enforce bioactive conformations—has given rise to the significant interest in fluorinated cyclobutanes.[4]

The Fluorine Factor: The introduction of fluorine, the most electronegative element, into a drug candidate can have a multitude of beneficial effects.[1][2] These include:

-

Enhanced Metabolic Stability: The high strength of the carbon-fluorine bond can block sites of oxidative metabolism, increasing the half-life of a drug.[2]

-

Modulation of pKa: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby basic groups, such as amines, which can be crucial for optimizing target engagement and pharmacokinetic profiles.[6]

-

Increased Binding Affinity: Fluorine can participate in favorable intermolecular interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, thereby enhancing binding affinity.[7][8]

-

Altered Lipophilicity: The impact of fluorine on lipophilicity is context-dependent and can be strategically employed to fine-tune a molecule's solubility and permeability.[9]

-

Conformational Control: The judicious placement of fluorine can influence the conformational preferences of a molecule, pre-organizing it for optimal interaction with its biological target.[7][8]

The Cyclobutane Advantage: The cyclobutane ring, while less common than its five- and six-membered counterparts, offers a unique set of properties that are increasingly being exploited in drug design.[3][10]

-

Three-Dimensionality: The puckered nature of the cyclobutane ring provides a rigid, three-dimensional scaffold that can be used to orient substituents in well-defined spatial arrangements, which is critical for potent and selective target binding.[3]

-

Metabolic Robustness: The high ring strain of cyclobutanes makes them relatively inert to metabolic degradation.[3]

-

Novel Chemical Space: The incorporation of a cyclobutane motif allows for the exploration of novel chemical space, potentially leading to new intellectual property.

-

Bioisosteric Replacement: The cyclobutane ring can serve as a bioisosteric replacement for other groups, such as gem-dimethyl groups or larger cyclic systems, to improve pharmacological properties.[3][11]

The marriage of these two features in the form of fluorinated cyclobutanamines has created a class of building blocks with immense potential in drug discovery.

The Genesis of Fluorinated Cyclobutanamines: A Synthetic Odyssey

The synthesis of fluorinated cyclobutanamines has presented significant challenges to synthetic chemists. The inherent ring strain of the cyclobutane core, coupled with the unique reactivity of fluorine, has necessitated the development of innovative synthetic strategies. While a definitive "first" discovery is difficult to pinpoint in the early literature, the evolution of their synthesis can be traced through the development of key fluorination and cyclobutane-forming methodologies.

Early Approaches and Foundational Methodologies

Initial forays into the synthesis of these compounds likely relied on the fluorination of pre-formed cyclobutane precursors. These early methods often suffered from harsh reaction conditions, low yields, and a lack of stereocontrol.

A significant advancement came with the development of more reliable nucleophilic fluorination techniques. Reagents such as morpholinosulfur trifluoride (Morph-DAST) and tetramethylammonium fluoride (TMAF) have been instrumental in the preparation of monofluoromethyl and difluoromethyl substituted cyclobutanes.[6][12]

Modern Synthetic Strategies: A Toolkit for the Medicinal Chemist

Contemporary approaches to the synthesis of fluorinated cyclobutanamines can be broadly categorized into two main strategies: the fluorination of a pre-existing cyclobutane core and the construction of the cyclobutane ring from fluorinated precursors.

Strategy 1: Fluorination of Cyclobutane Precursors

This approach is particularly useful for late-stage fluorination and for accessing a variety of fluorinated motifs from a common intermediate.

-

Nucleophilic Fluorination: This remains a cornerstone of fluorinated cyclobutane synthesis. The substitution of a leaving group, such as a tosylate or a hydroxyl group, with a fluoride ion is a common method. The choice of fluorinating agent is critical and depends on the specific substrate and desired outcome.

-

Electrophilic Fluorination: The use of electrophilic fluorinating agents, such as Selectfluor®, allows for the direct introduction of fluorine onto electron-rich cyclobutane systems. This method can be particularly useful for the synthesis of compounds that are not accessible through nucleophilic routes.

Strategy 2: Cycloaddition Reactions with Fluorinated Building Blocks

The [2+2] cycloaddition reaction is a powerful tool for the construction of the cyclobutane ring.[13] By using fluorinated alkenes as reaction partners, a wide variety of fluorinated cyclobutanes can be accessed.

-

Thermal and Photochemical [2+2] Cycloadditions: These classic methods have been employed for the synthesis of a range of fluorinated cyclobutanes. However, they can sometimes suffer from a lack of regioselectivity and stereoselectivity.

-

Transition-Metal Catalyzed [2+2] Cycloadditions: More recent advances have focused on the use of transition metal catalysts to promote [2+2] cycloaddition reactions with high levels of control over the stereochemical outcome.

Asymmetric Synthesis: The Quest for Enantiopure Compounds

For applications in drug discovery, the synthesis of enantiomerically pure fluorinated cyclobutanamines is often essential. Recent research has focused on the development of asymmetric methods, such as rhodium-catalyzed asymmetric hydroboration of gem-difluorinated cyclobutenes, to produce chiral fluorinated cyclobutane derivatives with excellent regio- and enantioselectivity.[14]

The Physicochemical Impact of Fluorination on Cyclobutanamines

The introduction of fluorine into the cyclobutanamine scaffold has a profound and predictable impact on its physicochemical properties. A thorough understanding of these effects is crucial for the rational design of drug candidates.

Modulation of Basicity (pKa)

The strong electron-withdrawing nature of fluorine significantly reduces the basicity (lowers the pKa) of the cyclobutanamine nitrogen. The magnitude of this effect is dependent on the number of fluorine atoms and their proximity to the amine group. For instance, the pKa of amines can be reduced by up to three units with the introduction of fluorine.[6] This modulation of pKa can be a critical design element in drug discovery, as it can influence a compound's solubility, cell permeability, and target binding affinity.

| Compound | pKa |

| Cyclobutanamine | ~10.5 |

| cis-3-Fluorocyclobutanamine | ~9.5 |

| trans-3-Fluorocyclobutanamine | ~9.3 |

| 3,3-Difluorocyclobutanamine | ~7.5 |

Note: These are approximate values and can vary depending on the specific substitution pattern and measurement conditions.

Impact on Lipophilicity (LogP)

The effect of fluorination on lipophilicity is more nuanced than its effect on pKa. While the replacement of a hydrogen atom with a fluorine atom generally increases lipophilicity, the overall impact on the molecule's LogP is dependent on the specific structural context. In some cases, particularly with multiple fluorine substituents, intramolecular interactions can lead to a decrease in lipophilicity compared to what might be expected.[9]

Experimental Protocols: A Practical Guide

To provide a practical context for the synthesis of these valuable building blocks, the following section details a representative experimental protocol for the synthesis of a fluorinated cyclobutanamine derivative.

Synthesis of cis- and trans-3-(Trifluoromethyl)cyclobutanamine

This protocol is adapted from methodologies described in the literature and illustrates a common approach involving the resolution of a racemic carboxylic acid intermediate followed by functional group manipulation.[12]

Step 1: Synthesis of 3-(Trifluoromethyl)cyclobutanecarboxylic Acid

A mixture of commercially available 3-oxocyclobutanecarboxylic acid and a suitable trifluoromethylating reagent (e.g., TMSCF3) in an appropriate solvent (e.g., THF) is treated with a fluoride source (e.g., TBAF) at low temperature. The reaction is carefully monitored by TLC or LC-MS until completion. Following an aqueous workup and extraction, the crude product is purified by column chromatography to yield 3-hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid. Subsequent dehydration and reduction steps (not detailed here for brevity) afford a mixture of cis- and trans-3-(trifluoromethyl)cyclobutanecarboxylic acid.

Step 2: Resolution of Diastereomers

The diastereomeric mixture of carboxylic acids can often be separated by fractional crystallization or by chiral chromatography. Alternatively, resolution can be achieved by forming diastereomeric salts with a chiral amine, followed by separation and liberation of the individual carboxylic acid isomers.

Step 3: Conversion to Amines

Each separated carboxylic acid isomer is then converted to the corresponding amine. A common method is the Curtius rearrangement. The carboxylic acid is first converted to an acyl azide, typically by treatment with diphenylphosphoryl azide (DPPA) in the presence of a base (e.g., triethylamine). The acyl azide is then heated in the presence of an alcohol (e.g., tert-butanol) to form a carbamate intermediate. Finally, deprotection of the carbamate with a strong acid (e.g., trifluoroacetic acid) yields the desired cis- or trans-3-(trifluoromethyl)cyclobutanamine.

Visualization of Key Concepts

To further illustrate the concepts discussed in this guide, the following diagrams have been generated.

Workflow for the Synthesis of Fluorinated Cyclobutanamines

Caption: Synthetic strategies for accessing fluorinated cyclobutanamines.

Impact of Fluorination on Physicochemical Properties

Caption: Key property modulations via fluorination.

Conclusion and Future Perspectives

The discovery and development of synthetic routes to fluorinated cyclobutanamines have provided medicinal chemists with a powerful set of tools to address some of the most pressing challenges in drug discovery. The unique combination of conformational rigidity, metabolic stability, and the ability to fine-tune physicochemical properties makes this scaffold a truly privileged motif. As our understanding of the subtle interplay between fluorine substitution and biological activity continues to grow, and as new and more efficient synthetic methodologies are developed, we can expect to see the increasing application of fluorinated cyclobutanamines in the design of innovative and effective new medicines. The continued exploration of this fascinating area of chemical space holds immense promise for the future of drug discovery.

References

- 1. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Fluorinated Cycloalkyl Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of a fluorinated macrobicyclic antibiotic through chemical synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design - Oreate AI Blog [oreateai.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Diversified Synthesis of Chiral Fluorinated Cyclobutane Derivatives Enabled by Regio- and Enantioselective Hydroboration - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 3-Fluorocyclobutanamine: A Technical Guide

Introduction

3-Fluorocyclobutanamine is a fascinating and increasingly important structural motif in medicinal chemistry and drug development. The incorporation of a fluorine atom onto the cyclobutane ring, a strained four-membered carbocycle, imparts unique conformational constraints and electronic properties. These characteristics can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. A thorough understanding of the spectroscopic properties of this amine is paramount for its unambiguous identification, purity assessment, and for elucidating its role in the broader molecular context of novel therapeutics.

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The content herein is curated for researchers, scientists, and drug development professionals, offering not just the spectral data but also the underlying scientific principles and experimental considerations for its accurate interpretation.

Molecular Structure and Isomerism

This compound can exist as two diastereomers: cis and trans. The relative orientation of the fluorine and amine substituents on the cyclobutane ring significantly impacts the molecule's symmetry and, consequently, its spectroscopic signatures. This guide will consider the predicted spectral features for both isomers where relevant.

Caption: Cis and trans isomers of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound, providing detailed information about the connectivity and spatial arrangement of atoms.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be complex due to the conformational puckering of the cyclobutane ring and the presence of diastereotopic protons.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H1 (CH-NH₂) | ~3.5 - 4.0 | m | |

| H2, H4 (CH₂) | ~2.0 - 2.8 | m | |

| H3 (CH-F) | ~4.8 - 5.4 | dddd (doublet of doublets of doublets of doublets) | J(H,F) ≈ 45-55 (geminal), J(H,H) |

| NH₂ | ~1.5 - 2.5 | br s |

Interpretation and Rationale:

-

CH-NH₂ (H1): The proton attached to the carbon bearing the amino group is expected to be in the range of 3.5-4.0 ppm due to the deshielding effect of the nitrogen atom.

-

CH₂ (H2, H4): The methylene protons are diastereotopic and will appear as complex multiplets in the aliphatic region (2.0-2.8 ppm).

-

CH-F (H3): The proton on the carbon attached to the fluorine atom will be significantly deshielded and will exhibit a large geminal coupling to the fluorine atom (¹⁹F has a spin of 1/2), resulting in a complex multiplet.

-

NH₂: The amine protons typically appear as a broad singlet, and their chemical shift can be concentration and solvent-dependent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum, particularly with proton decoupling, provides a clear picture of the carbon skeleton. The presence of fluorine introduces characteristic C-F couplings.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (¹J(C,F), Hz) |

| C1 (CH-NH₂) | ~45 - 55 | d | ~15-25 |

| C2, C4 (CH₂) | ~30 - 40 | d | ~15-25 |

| C3 (CH-F) | ~85 - 95 | d | ~180-220 |

Interpretation and Rationale:

-

CH-NH₂ (C1): The carbon attached to the nitrogen will resonate at approximately 45-55 ppm. It will appear as a doublet due to coupling with the fluorine atom three bonds away (³J(C,F)).

-

CH₂ (C2, C4): The methylene carbons will appear in the aliphatic region. They will also be split into doublets due to two-bond coupling with the fluorine atom (²J(C,F)).

-

CH-F (C3): The carbon directly bonded to the fluorine atom will be significantly deshielded, appearing at a much higher chemical shift (85-95 ppm). The signal will be a doublet with a very large one-bond C-F coupling constant (¹J(C,F)), which is a hallmark of a C-F bond.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in this compound.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Medium, Broad | N-H stretching (primary amine) |

| 2980 - 2850 | Medium-Strong | C-H stretching (aliphatic) |

| 1650 - 1580 | Medium | N-H bending (scissoring) |

| 1470 - 1430 | Medium | CH₂ bending |

| 1150 - 1000 | Strong | C-F stretching |

| ~850 | Medium | N-H wagging |

Interpretation and Rationale:

-

N-H Stretching: The presence of a primary amine will give rise to two characteristic, moderately broad bands in the 3400-3200 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.[2][3]

-

C-H Stretching: The aliphatic C-H stretches from the cyclobutane ring will appear in the 2980-2850 cm⁻¹ range.

-

N-H Bending: The N-H scissoring vibration is expected in the 1650-1580 cm⁻¹ region.

-

C-F Stretching: A strong absorption band in the 1150-1000 cm⁻¹ region is indicative of the C-F stretching vibration, a key diagnostic peak for this molecule.

-

N-H Wagging: A broader absorption around 850 cm⁻¹ can often be attributed to the out-of-plane N-H wagging of the primary amine.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation.

Predicted Fragmentation Pattern (Electron Ionization - EI)

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 89, corresponding to the molecular weight of C₄H₈FN. Due to the nitrogen rule, an odd molecular weight is expected for a compound with one nitrogen atom.

-

Key Fragment Ions:

-

m/z = 72 (M-17): Loss of an ammonia molecule (NH₃) is a common fragmentation pathway for primary amines.

-

m/z = 70 (M-19): Loss of a fluorine radical.

-

m/z = 60: This fragment could arise from the cleavage of the cyclobutane ring.

-

m/z = 43: A common fragment corresponding to [C₃H₇]⁺ or [C₂H₅N]⁺.

-

m/z = 30: A characteristic peak for primary amines, corresponding to [CH₂NH₂]⁺.

-

Caption: Predicted major fragmentation pathways of this compound in EI-MS.

Experimental Protocols

NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz NMR spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1 second, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum on a 100 MHz NMR spectrometer. A 45° pulse angle, a relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) are recommended to achieve an adequate signal-to-noise ratio.

IR Spectroscopy:

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the clean plates should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (EI):

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for volatile samples.

-

Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV.

-

Analysis: Scan a mass range of m/z 10-200 to detect the molecular ion and significant fragment ions.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive framework for the characterization of this compound. The combination of ¹H and ¹³C NMR, with attention to C-F coupling, allows for unambiguous structural assignment. IR spectroscopy confirms the presence of key functional groups, while mass spectrometry provides molecular weight and fragmentation information. This guide serves as a valuable resource for scientists working with this important fluorinated building block, facilitating its identification and use in the advancement of chemical and pharmaceutical research.

References

Quantum Chemical Calculations for 3-Fluorocyclobutanamine: A Technical Guide for Drug Development Professionals

This guide provides an in-depth technical exploration of quantum chemical calculations as applied to 3-Fluorocyclobutanamine, a molecule of interest in contemporary drug discovery. It is designed for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for molecular design and optimization. We will delve into the theoretical underpinnings and practical applications of these calculations, offering a robust framework for understanding the molecule's behavior at a quantum level.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a substituted cyclobutane derivative that has garnered attention in medicinal chemistry due to the unique properties conferred by the fluorinated cyclobutyl motif. The cyclobutane ring, a four-membered aliphatic structure, is known for its puckered conformation, which influences the spatial arrangement of its substituents.[1][2] The introduction of a fluorine atom, a bioisostere for hydrogen, can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The amine group provides a key site for further chemical modification and interaction with biological systems.

This guide will focus on the two primary stereoisomers of this compound: cis-3-Fluorocyclobutanamine and trans-3-Fluorocyclobutanamine.[3][4][5] Understanding the distinct conformational preferences and electronic properties of these isomers is paramount for rational drug design, as these differences can translate into significant variations in biological activity.

Part 1: Foundational Concepts in Quantum Chemical Calculations

Quantum chemical calculations provide a powerful lens through which to examine the electronic structure and properties of molecules. By solving the Schrödinger equation, or approximations thereof, we can gain insights into molecular geometries, energies, and a host of other properties that are often difficult or impossible to measure experimentally.

The Importance of Conformational Analysis

The cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to alleviate torsional strain.[1][2] This puckering creates two distinct positions for substituents: axial and equatorial. For this compound, the relative orientation of the fluorine and amine groups (cis or trans) will dictate the accessible conformations and their relative energies.

A thorough conformational analysis is the essential first step in any quantum chemical study. This involves identifying all low-energy conformers of both the cis and trans isomers. Computational methods, such as Density Functional Theory (DFT), are well-suited for this task.[6][7]

Experimental Protocol: Conformational Search

-

Initial Structure Generation: Build the 3D structures of both cis- and trans-3-Fluorocyclobutanamine using a molecular modeling software (e.g., Avogadro, GaussView).

-

Conformational Search Algorithm: Employ a systematic or stochastic conformational search method. A common approach is to use a molecular mechanics force field (e.g., MMFF94) to rapidly generate a diverse set of initial conformers.

-

Geometry Optimization: Each generated conformer is then subjected to geometry optimization using a quantum mechanical method. A cost-effective approach is to use a semi-empirical method (e.g., PM7) or a small basis set DFT calculation (e.g., B3LYP/3-21G).

-

Energy Refinement: The unique, low-energy conformers identified in the previous step are then re-optimized at a higher level of theory (e.g., B3LYP/6-31G(d)) to obtain more accurate geometries and relative energies.

-

Vibrational Frequency Analysis: A frequency calculation should be performed on each optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). This analysis also provides the zero-point vibrational energy (ZPVE), which should be included when comparing the relative stabilities of conformers.

Diagram: Conformational Analysis Workflow

Caption: Workflow for identifying stable conformers of this compound.

Part 2: In-Depth Analysis of Electronic Properties

Once the stable conformers are identified, a range of quantum chemical calculations can be performed to elucidate their electronic properties. These properties are crucial for understanding intermolecular interactions, reactivity, and potential for binding to a biological target.

Molecular Orbitals and Energy Landscapes

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO energy is related to the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability.

Table 1: Calculated Electronic Properties of this compound Isomers (Illustrative Data)

| Property | cis-3-Fluorocyclobutanamine | trans-3-Fluorocyclobutanamine |

| HOMO Energy (eV) | -9.5 | -9.7 |

| LUMO Energy (eV) | 1.2 | 1.1 |

| HOMO-LUMO Gap (eV) | 10.7 | 10.8 |

| Dipole Moment (Debye) | 2.5 | 1.8 |

Note: These are hypothetical values for illustrative purposes. Actual values will depend on the level of theory and basis set used.

Electrostatic Potential Maps

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule. It highlights regions of positive and negative electrostatic potential, which are indicative of sites for electrophilic and nucleophilic attack, respectively. For this compound, the MEP map can reveal the influence of the electronegative fluorine atom and the lone pair of electrons on the nitrogen atom.

Experimental Protocol: Calculation of Electronic Properties

-

Input Structure: Use the optimized geometry of the lowest energy conformer for each isomer.

-

Choice of Method and Basis Set: A widely used and reliable combination for organic molecules is the B3LYP functional with the 6-311+G(d,p) basis set. This provides a good balance between accuracy and computational cost.

-

Calculation Type: Perform a single-point energy calculation.

-

Property Analysis: Request the calculation of molecular orbitals (HOMO, LUMO), Mulliken or Natural Bond Orbital (NBO) population analysis for atomic charges, and the generation of the electrostatic potential map.

-

Software: Common software packages for these calculations include Gaussian, ORCA, and Spartan.[8]

Part 3: Application in Drug Development

The insights gained from quantum chemical calculations can be directly applied to various stages of the drug development process.

Rationalizing Structure-Activity Relationships (SAR)

By correlating calculated properties with experimentally observed biological activity, researchers can develop a deeper understanding of the structure-activity relationship. For example, a higher dipole moment in one isomer might lead to stronger interactions with a polar binding pocket in a target protein.

Guiding Molecular Design and Optimization

Quantum chemical calculations can be used to predict the effects of chemical modifications on a molecule's properties. This allows for the in silico screening of virtual compounds, prioritizing the synthesis of those with the most promising profiles. For instance, calculations can predict how the addition of a substituent will alter the HOMO-LUMO gap or the electrostatic potential, thereby influencing reactivity and binding.

Parameterization for Molecular Dynamics Simulations

The atomic charges and force field parameters derived from quantum chemical calculations are essential for performing accurate molecular dynamics (MD) simulations. MD simulations can provide insights into the dynamic behavior of a ligand within a protein binding site, offering a more complete picture of the binding process.

Diagram: Role of Quantum Chemistry in Drug Discovery

Caption: Integration of quantum chemical calculations into the drug discovery workflow.

Conclusion

Quantum chemical calculations offer a powerful and versatile toolkit for the in-depth characterization of drug candidates like this compound. By providing a detailed understanding of the conformational preferences and electronic properties of its stereoisomers, these computational methods enable a more rational and efficient approach to drug design and development. The integration of these techniques into the modern drug discovery pipeline is essential for accelerating the identification of novel and effective therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. This compound | C4H8FN | CID 53488121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cis-3-Fluorocyclobutanamine hydrochloride 97% | CAS: 1408075-13-7 | AChemBlock [achemblock.com]

- 5. trans-3-Fluorocyclobutanamine hydrochloride 97% | CAS: 1408075-99-9 | AChemBlock [achemblock.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Resources for Computational Chemistry [home.sandiego.edu]

An In-depth Technical Guide to Elucidating the Potential Biological Activity of 3-Fluorocyclobutanamine

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential biological activities of the novel building block, 3-Fluorocyclobutanamine. This document moves beyond a standard protocol, offering a strategic, field-proven approach to systematically characterize a new chemical entity, grounded in the principles of modern medicinal chemistry and preclinical drug discovery.

Executive Summary: The Rationale for Investigation

The confluence of a strained cyclobutane ring and a strategically placed fluorine atom makes this compound a compelling candidate for biological screening. The cyclobutane motif is increasingly utilized in medicinal chemistry to confer conformational rigidity, enhance metabolic stability, and provide unique vectors for pharmacophore presentation.[1][2] Fluorination is a well-established strategy to modulate key drug-like properties, including metabolic stability, lipophilicity, and basicity (pKa).[3] The primary amine group offers a versatile handle for interaction with a multitude of biological targets, particularly those with anionic residues in their binding pockets, such as G-protein coupled receptors (GPCRs), ion channels, and certain enzymes.[4][5]

This guide outlines a multi-tiered screening cascade designed to efficiently probe the biological potential of this compound, starting with fundamental physicochemical characterization and progressing through in silico modeling, in vitro ADME/Tox profiling, and targeted primary and secondary biological assays. The causality behind each experimental choice is explained to provide a robust, self-validating system for hit identification and characterization.

Physicochemical Characterization: The Foundation of Biological Potential

Understanding the inherent properties of this compound is a prerequisite for designing meaningful biological assays and interpreting their results. Key parameters are summarized in Table 1.

| Property | Value/Observation | Significance in Drug Discovery | Source |

| Molecular Weight | 89.11 g/mol | Adheres to Lipinski's Rule of Five, suggesting good potential for oral bioavailability. | [6] |

| pKa | Lowered by ~0.8 units compared to non-fluorinated analog | The electron-withdrawing fluorine atom reduces the basicity of the amine. This can impact the ionization state at physiological pH, influencing receptor interactions and membrane permeability. | [3] |

| logD (pH 7.4) | Dependent on stereochemistry (trans isomers are more lipophilic) | Fluorination generally increases lipophilicity. The logD value is critical for predicting membrane permeability, solubility, and potential for non-specific binding. | [3] |

| Stereochemistry | Exists as cis and trans isomers | The spatial arrangement of the fluorine and amine groups will dictate how the molecule can interact with chiral biological targets. Stereoisomers may exhibit different biological activities and pharmacokinetic profiles. | [3] |

The reduced pKa is a particularly noteworthy feature. A lower pKa means that at physiological pH (7.4), a smaller fraction of the amine groups will be protonated compared to its non-fluorinated counterpart. This can enhance blood-brain barrier penetration but may alter interactions with targets that rely on a charged amine for binding.

A Multi-Tiered Screening Cascade for Biological Activity Assessment

A logical and resource-efficient approach to screening a novel compound involves a tiered strategy, or a "screening cascade."[7][8][9] This ensures that fundamental properties are assessed before committing to more complex and resource-intensive biological assays.

Figure 1: A proposed multi-tiered screening cascade for this compound.

Tier 1: Foundational Assessment

Before embarking on wet-lab experiments, computational tools can provide valuable, hypothesis-generating predictions.

-

Rationale: In silico methods leverage vast databases of known compound structures and their biological activities to predict the likely activities of a new molecule.[10][11] This allows for a more targeted initial screening effort.

-

Recommended Tools:

-

PASS (Prediction of Activity Spectra for Substances): Predicts a wide range of pharmacological effects and mechanisms of action based on structural formula.[12]

-

SwissTargetPrediction: Predicts the most probable protein targets of a small molecule.

-

-

Expected Output: A list of potential biological activities with associated probabilities (Pa > Pi). For a small amine like this compound, predictions may include activity at neurotransmitter transporters (for dopamine, serotonin, norepinephrine), GPCRs, or ion channels.[4][13]

A compound must have a suitable safety and pharmacokinetic profile to be a viable drug candidate. Early assessment of these properties is crucial.[7]

A. Cytotoxicity Assessment (MTT Assay)

-

Causality: The MTT assay is a rapid, colorimetric method to assess a compound's effect on cell metabolic activity, which is a proxy for cell viability and proliferation.[14][15][16] Identifying cytotoxicity early prevents wasted resources on compounds that are non-specifically toxic.

-

Protocol: MTT Assay for General Cytotoxicity

-

Cell Seeding: Seed a panel of representative cell lines (e.g., HEK293 for human embryonic kidney, HepG2 for human liver) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

-

Formazan Formation: Incubate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[17]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[17]

-

Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (the concentration at which 50% of cell viability is inhibited).

-

B. Metabolic Stability Assessment (Microsomal Stability Assay)

-

Causality: This assay determines how quickly a compound is metabolized by liver enzymes, primarily Cytochrome P450s (CYPs).[18][19] High metabolic instability can lead to poor in vivo efficacy. The fluorination of this compound is expected to enhance its metabolic stability.

-

Protocol: In Vitro Liver Microsomal Stability Assay

-

Reagent Preparation: Prepare a reaction mixture containing liver microsomes (human or other species of interest) in a phosphate buffer (pH 7.4). Prepare an NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[18][20]

-

Reaction Initiation: Pre-warm the microsomal solution and a solution of this compound (typically 1 µM final concentration) at 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.[20]

-

Time-Course Sampling: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding an ice-cold solvent like acetonitrile, which also precipitates the proteins.[21] Include a control incubation without the NADPH regenerating system to assess non-enzymatic degradation.

-

Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.

-

LC-MS/MS Analysis: Analyze the supernatant by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of this compound at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression of this plot is the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and the intrinsic clearance (CLint).[19][21]

-

Tier 2: Primary Biological Screening

Based on the in silico predictions and the structural features of this compound (a primary amine), a broad screening panel against target classes known to interact with such moieties is the most logical next step.

-

Causality: Rather than focusing on a single, speculative target, screening against a panel of related targets (e.g., a family of receptors) increases the probability of finding a hit and can provide early insights into selectivity.

-

Recommended Primary Screen: A commercial GPCR screening panel (e.g., Eurofins' SafetyScreen44 or a similar service). These panels typically use radioligand binding assays to assess the ability of a test compound to displace a known ligand from a large number of different GPCRs.

-

Experimental Workflow:

Figure 2: Workflow for a primary GPCR radioligand binding screen.

-

Interpretation: A "hit" is typically defined as a compound that causes >50% displacement of the radioligand at a single, high concentration (e.g., 10 µM). Hits from this screen will identify which specific GPCRs this compound may be interacting with.

Tier 3: Hit Confirmation and Secondary Assays

Any hits identified in the primary screen must be validated and further characterized.